2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound of considerable interest in medicinal and synthetic chemistry. It features a complex structure that combines a pyrimidinone moiety with a thiophene ring, connected via an acetamide linker. This compound's unique arrangement of functional groups contributes to its versatility and potential in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide generally involves multi-step organic synthesis techniques:
Formation of Pyrimidinone Core: : The 4-methyl-6-oxopyrimidinone can be synthesized through the cyclization of an appropriate precursor, such as ethyl 4-methyl-2-oxobutyrate with guanidine.
Attachment of Thiophene Ring: : This step often involves a nucleophilic substitution reaction where the thiophene-2-ylmethanol reacts with an activated intermediate of the pyrimidinone.
Acetamide Formation: : The final step typically includes the acylation of the amine group with a suitable acetylating agent, like acetic anhydride, under controlled conditions to form the acetamide linkage.
Industrial Production Methods: Industrial-scale synthesis may leverage these core steps with optimized conditions for yield and purity. Techniques like high-temperature reflux, use of strong acids or bases as catalysts, and advanced purification methods (e.g., recrystallization, chromatography) are often employed.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various reactions:
Oxidation and Reduction: : The compound can undergo oxidation to introduce additional functional groups or reduction to simplify its structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, particularly on the thiophene ring and acetamide linkage.
Hydrolysis: : The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens (for electrophilic substitution) or strong bases (for nucleophilic substitution).
Hydrolysis: : Concentrated hydrochloric acid or sodium hydroxide.
Oxidation: : Introduction of hydroxyl or carbonyl groups on the pyrimidinone or thiophene rings.
Reduction: : Conversion of carbonyl groups to alcohols.
Substitution: : Various thiophene or pyrimidinone derivatives with substituted groups.
Hydrolysis: : Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide serves as a building block for synthesizing more complex molecules, useful in creating ligands for metal coordination chemistry.
Biology: In biological research, it has shown promise as an enzyme inhibitor due to its pyrimidinone core, which mimics nucleotide structures.
Medicine: Potential therapeutic applications include antiviral and anticancer properties, exploiting its ability to interfere with nucleic acid metabolism.
Industry: In the industrial domain, this compound can be utilized in the design of new materials with specific electronic or photophysical properties due to the presence of the thiophene ring.
Mechanism of Action
Effects and Targets: 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects through interaction with specific enzymes or receptors. The pyrimidinone moiety is particularly effective in binding to active sites of enzymes involved in nucleotide synthesis, thereby inhibiting their activity.
Molecular Pathways: The inhibition of these enzymes can lead to disruption in DNA and RNA synthesis pathways, contributing to its antiviral and anticancer effects by hindering the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison: Compared to other pyrimidinone or thiophene-containing compounds, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide stands out due to its combined structural features, offering enhanced binding affinity and specificity towards biological targets.
Similar Compounds:Pyrimidinone Derivatives: : Compounds like 4-hydroxy-2-pyrimidinone and barbituric acid.
Thiophene Derivatives: : Compounds such as thiophene-2-carboxamide and thiophene-3-acetic acid.
Its uniqueness lies in the synergy between the pyrimidinone and thiophene moieties, broadening its spectrum of applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZWATIXOHEEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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